molecular formula C15H16FN3S B11363257 6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11363257
M. Wt: 289.4 g/mol
InChI Key: IJDJADLTAHBVQJ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 4-fluorophenyl and pentyl groups in the structure of this compound enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate bromo ketones. One common method is the microwave-assisted synthesis, which offers the benefits of convenient operation, short reaction time, and good yields . The reaction is carried out in a microwave oven using dimethylformamide (DMF) as the solvent and monitoring the reaction progress by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Nitrophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability compared to its bromophenyl, chlorophenyl, and nitrophenyl analogs . The fluorine atom’s electronegativity and small size contribute to the compound’s improved pharmacokinetic properties and binding affinity to molecular targets.

Properties

Molecular Formula

C15H16FN3S

Molecular Weight

289.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16FN3S/c1-2-3-4-5-14-18-19-10-13(17-15(19)20-14)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3

InChI Key

IJDJADLTAHBVQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)F

Origin of Product

United States

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